5-[(FLUOROSULFONYL)OXY]PYRIDINE-3-CARBOXYLIC ACID
Description
5-[(Fluorosulfonyl)oxy]pyridine-3-carboxylic acid is a fluorinated pyridine derivative featuring a fluorosulfonyloxy (-OSO₂F) substituent at the 5-position and a carboxylic acid (-COOH) group at the 3-position of the pyridine ring. This compound is of interest in pharmaceutical and agrochemical synthesis due to the reactive fluorosulfonyloxy group, which can act as a leaving group or participate in electrophilic substitution reactions.
Properties
IUPAC Name |
5-fluorosulfonyloxypyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO5S/c7-14(11,12)13-5-1-4(6(9)10)2-8-3-5/h1-3H,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOITIGARDRWKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1OS(=O)(=O)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[(FLUOROSULFONYL)OXY]PYRIDINE-3-CARBOXYLIC ACID typically involves the reaction of fluorosulfonic acid chloride with pyridine-3-carboxylic acid in the presence of sodium hydroxide . This method ensures the formation of the desired compound with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
5-[(FLUOROSULFONYL)OXY]PYRIDINE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: It can undergo substitution reactions where the fluorosulfonyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 5-[(Fluorosulfonyl)oxy]pyridine-3-carboxylic acid serves as a versatile building block for creating complex molecules. Its ability to participate in substitution and reduction reactions makes it valuable for developing new compounds with desired properties.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Substitution | Replacement of the fluorosulfonyl group | Sodium hydride, potassium carbonate |
| Reduction | Conversion to derivatives with lower oxidation states | Lithium aluminum hydride, sodium borohydride |
| Oxidation | Formation of sulfonic acid derivatives | Potassium permanganate, hydrogen peroxide |
Biology
Research into the biological activity of this compound has revealed potential interactions with biomolecules. Its fluorosulfonyl group can form strong covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. This property is being explored for its implications in drug development and therapeutic applications.
Medicine
The compound is being investigated for its therapeutic properties, particularly as a precursor in drug synthesis. Fluorinated compounds are known to enhance metabolic stability and bioavailability, making them attractive candidates for pharmaceutical development. For instance, fluorinated derivatives have been linked to improved efficacy in drugs targeting various diseases.
Case Study: Fluorinated Drug Development
A study highlighted the role of fluorine in enhancing the pharmacokinetic properties of drugs such as statins, which are used to manage cholesterol levels. The incorporation of fluorine into these molecules has been shown to increase their metabolic stability and reduce side effects .
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties allow for the development of advanced materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 5-[(FLUOROSULFONYL)OXY]PYRIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets. The fluorosulfonyl group can participate in various chemical reactions, leading to the modification of target molecules. The pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural and functional differences between 5-[(fluorosulfonyl)oxy]pyridine-3-carboxylic acid and related compounds:
Reactivity and Electronic Effects
- Electron-Withdrawing Effects : The -OSO₂F group is a stronger electron-withdrawing group (EWG) compared to -COOCH₃ or -C₆H₄F. This increases the acidity of the carboxylic acid group (pKa likely < 3) and enhances electrophilic substitution reactivity at the pyridine ring .
- Leaving Group Potential: The fluorosulfonyloxy group is superior to methoxycarbonyl or phenyl groups in nucleophilic displacement reactions, making the compound valuable in cross-coupling or fluorination reactions .
Physicochemical Properties
- Solubility: The -OSO₂F group reduces solubility in polar solvents compared to -C₆H₄F derivatives but improves compatibility with non-polar matrices.
- Thermal Stability : Fluorosulfonyl-containing compounds are generally less thermally stable than phenyl-substituted analogs due to the labile S-O bond .
Biological Activity
5-[(Fluorosulfonyl)Oxy]pyridine-3-carboxylic acid is a chemical compound characterized by its unique molecular structure, which includes a pyridine ring and a fluorosulfonyl group. This compound, with the molecular formula C₆H₄FNO₄S, has garnered attention for its potential biological activities, including its interactions with various biomolecules and its implications in medicinal chemistry.
| Property | Value |
|---|---|
| CAS Number | 2138345-83-0 |
| Molecular Weight | 205.17 g/mol |
| IUPAC Name | 5-fluorosulfonylpyridine-3-carboxylic acid |
| Canonical SMILES | C1=C(C=NC=C1S(=O)(=O)F)C(=O)O |
Synthesis
The synthesis of this compound typically involves the reaction of pyridine-3-carboxylic acid with fluorosulfonic acid under controlled conditions. This process often requires an inert atmosphere to minimize unwanted side reactions, followed by purification techniques such as recrystallization or chromatography to achieve high purity and yield.
The biological activity of this compound is primarily attributed to its ability to interact with nucleophilic sites on proteins and enzymes. The fluorosulfonyl group enhances the compound's reactivity, potentially leading to inhibition of specific biochemical pathways. This interaction may affect various cellular processes, including enzyme activity and signal transduction pathways.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. For example, it has been shown to exhibit cytotoxic effects against various cancer cell lines, including HepG2 (human hepatocellular carcinoma) and HCT-116 (colon cancer). The compound's IC50 values in these studies indicate significant potency, suggesting that it could serve as a lead compound for further drug development .
Antimicrobial Activity
This compound has also demonstrated antimicrobial properties. In vitro studies have reported effective inhibition against several bacterial strains, including Staphylococcus aureus and Mycobacterium smegmatis. The minimum inhibitory concentrations (MICs) observed suggest that this compound could be a candidate for developing new antimicrobial agents .
Other Biological Activities
In addition to anticancer and antimicrobial activities, this compound has been investigated for its anti-inflammatory properties. Preliminary research indicates that it may inhibit certain inflammatory pathways, potentially making it useful in treating conditions characterized by excessive inflammation .
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound against liver cancer cells revealed that the compound induced apoptosis through the upregulation of pro-apoptotic factors. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis, confirming the compound's potential as an anticancer agent.
Case Study 2: Antimicrobial Testing
In a separate investigation focusing on microbial resistance, this compound was tested against multi-drug resistant strains of bacteria. The results demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, indicating its potential utility in addressing antibiotic resistance issues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
